Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-
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Overview
Description
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy, nitro, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a suitable base for the subsequent substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 4-methoxy-2-nitro-3-(phenylmethoxy)benzoic acid.
Reduction: 4-methoxy-2-amino-3-(phenylmethoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to potential biological activities. The methoxy and phenylmethoxy groups can modulate the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-methoxy-3-nitro-2-(phenylmethoxy)-
- Benzaldehyde, 4-methoxy-2-nitro-3-(methoxy)-
- Benzaldehyde, 4-methoxy-2-nitro-3-(benzyloxy)-
Uniqueness
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and phenylmethoxy groups enhances its solubility and potential for various chemical transformations .
Properties
CAS No. |
108621-75-6 |
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Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-methoxy-2-nitro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-7-12(9-17)14(16(18)19)15(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
GCAXEZKRIHXSIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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